molecular formula C8H16ClNO B1431447 octahydro-1H-isoindol-5-ol hydrochloride CAS No. 1430327-93-7

octahydro-1H-isoindol-5-ol hydrochloride

Cat. No.: B1431447
CAS No.: 1430327-93-7
M. Wt: 177.67 g/mol
InChI Key: RQZXEQGQTRITTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-isoindol-5-ol hydrochloride: is a chemical compound with the molecular formula C8H16ClNO. It is known for its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-isoindol-5-ol hydrochloride typically involves the hydrogenation of isoindole derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under a hydrogen atmosphere . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-isoindol-5-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, octahydro-1H-isoindol-5-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including its effects on various cellular processes. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on different biological targets and pathways, which may lead to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in different industrial applications.

Mechanism of Action

The mechanism of action of octahydro-1H-isoindol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Octahydro-1H-isoindol-5-ol
  • Octahydroisoindol-5-ol hydrochloride
  • cis-Octahydro-isoindol-5-ol

Comparison: Octahydro-1H-isoindol-5-ol hydrochloride is unique due to its specific chemical structure and properties . Its hydrochloride form enhances its solubility and stability, making it more suitable for various research and industrial applications .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZXEQGQTRITTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2CC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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